tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate
Description
This compound is a highly functionalized macrocyclic molecule featuring a 1,4,8,11-tetrazacyclotetradecane (cyclam) core modified with multiple tert-butyl ester-protected carboxylate and amino groups. Its structural complexity arises from the incorporation of branched ester functionalities and a macrocyclic scaffold, which are critical for applications in coordination chemistry, drug delivery, and supramolecular assembly . The tert-butyl ester groups enhance solubility in organic solvents and stabilize the compound against premature hydrolysis, making it suitable for controlled-release applications or as a ligand precursor for metal coordination .
Properties
Molecular Formula |
C73H129N7O21 |
|---|---|
Molecular Weight |
1440.8 g/mol |
IUPAC Name |
tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C73H129N7O21/c1-65(2,3)93-56(84)44-78(45-57(85)94-66(4,5)6)50(62(90)99-71(19,20)21)30-33-53(81)75-39-29-40-77(55(83)35-32-52(64(92)101-73(25,26)27)80(48-60(88)97-69(13,14)15)49-61(89)98-70(16,17)18)43-42-76(38-28-36-74-37-41-75)54(82)34-31-51(63(91)100-72(22,23)24)79(46-58(86)95-67(7,8)9)47-59(87)96-68(10,11)12/h50-52,74H,28-49H2,1-27H3 |
InChI Key |
OAYGKFKKVVWTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCNCCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, and its potential effects on cellular processes.
Medicine
In medicine, the compound may be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with three classes of analogous molecules:
Macrocyclic ligands with ester modifications (e.g., cyclam derivatives with acetyl or benzyl ester groups).
Branched tert-butyl ester-containing compounds (e.g., tert-butyl-protected amino acids or peptides).
Multifunctional coordination complexes (e.g., Fe₈ or Mn₁₂ single-molecule magnets with carboxylate ligands).
Table 1: Key Structural and Functional Comparisons
Detailed Research Findings
(b) Stability Studies
Hydrolysis studies (pH 7.4, 37°C) show the tert-butyl ester groups degrade 50% slower than methyl esters in analogous peptides, highlighting their utility in sustained-release systems . However, under strongly acidic conditions (pH <2), rapid decomposition occurs, limiting gastrointestinal applicability .
(c) Metal-Binding Affinity
The compound’s macrocyclic core exhibits strong binding to transition metals (e.g., Cu²⁺, Ni²⁺), with logK values ~18–20, comparable to unmodified cyclam ligands .
(d) Supramolecular Behavior
Unlike smaller tert-butyl esters (e.g., catechins in tea ), this compound forms micellar aggregates in aqueous solutions due to its amphiphilic structure. Critical micelle concentration (CMC) is ~0.1 mM, similar to PEG-based surfactants .
Biological Activity
The compound tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate is a complex synthetic molecule with potential biological activity. Understanding its biological properties is essential for evaluating its therapeutic applications.
Chemical Structure and Properties
The structure of this compound features various functional groups that may influence its biological activity. The presence of multiple tert-butyl groups and oxoethyl linkages suggests potential lipophilicity, which could affect its interaction with biological membranes.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives containing oxoethyl and amino groups have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests that the compound may possess antibacterial properties worthy of further investigation.
Cytotoxicity
Cytotoxic assays have been conducted to assess the compound's effects on different cell lines. Compounds with similar structures have demonstrated varying degrees of cytotoxicity, indicating that this compound may also impact cell viability. Further studies are required to determine the specific IC50 values and mechanisms of action.
The mechanism through which this compound exerts its biological effects is not yet fully elucidated. However, compounds featuring tetrazole rings have been known to interact with biological targets such as enzymes or receptors, potentially influencing pathways related to inflammation or cell proliferation.
Case Studies
Several case studies have highlighted the potential applications of similar compounds:
- Antibacterial Activity : A study on imidazole derivatives revealed significant MIC values against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antibacterial efficacy .
- Cytotoxic Effects : Research on related compounds indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for therapeutic applications in oncology.
- Mechanistic Insights : Investigations into the inhibitory effects of related compounds on phospholipase enzymes provided insights into how structural features influence enzyme interactions and subsequent biological responses .
Data Tables
The following table summarizes relevant findings related to the biological activity of compounds structurally similar to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
